5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-6-prop-2-enyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5/c1-3-8-19-16(2)26-22-20(18-10-5-4-6-11-18)15-25-27(22)21(19)24-14-17-9-7-12-23-13-17/h3-7,9-13,15,24H,1,8,14H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGERHUKJTHQUQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCC3=CN=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound under discussion has shown promising results in various in vitro assays.
In Vitro Studies
- Cell Lines Tested : The compound was evaluated against several cancer cell lines including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and others.
- Methodology : The MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound over 72 hours.
- Results :
- In one study, none of the synthesized pyrazolo[1,5-a]pyrimidin-7-ols exhibited significant growth inhibition against MDA-MB-231 cells compared to control treatments .
- However, further modifications and derivatizations have been shown to enhance anticancer activity significantly. For instance, triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines exhibited notable cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines .
Other Biological Activities
Beyond anticancer properties, pyrazolo[1,5-a]pyrimidine derivatives are known for a range of biological activities:
- Antibacterial and Antifungal : Compounds in this class have demonstrated efficacy against various bacterial strains and fungi.
- Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties, potentially beneficial in treating inflammatory diseases.
- Antitubercular Activity : Certain studies have indicated effectiveness against Mycobacterium tuberculosis.
- Neuroprotective Effects : Pyrazolo derivatives have been reported to possess neuroprotective properties, suggesting a potential role in treating neurodegenerative disorders .
The precise mechanism by which these compounds exert their biological effects is still under investigation. However, it is hypothesized that they may interact with specific molecular targets involved in cell proliferation and survival pathways.
Data Summary
The following table summarizes key findings from recent studies on the biological activity of 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine:
Wissenschaftliche Forschungsanwendungen
Antimycobacterial Activity
Recent studies have identified pyrazolo[1,5-a]pyrimidines, including derivatives of 5-methyl-3-phenyl-6-(prop-2-en-1-yl)-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, as potent inhibitors of mycobacterial ATP synthase. This mechanism is particularly relevant in the treatment of Mycobacterium tuberculosis , a pathogen responsible for tuberculosis (TB).
Structure-Activity Relationship (SAR)
A comprehensive study synthesized approximately 70 novel analogues and evaluated their activity against M. tuberculosis. The most effective compounds were noted to have specific substitutions that enhanced their potency while maintaining low toxicity levels. For example, analogues with a 3-(4-fluoro)phenyl group exhibited significant in vitro growth inhibition of M. tuberculosis and showed favorable metabolic stability in liver microsomes .
Case Studies
In vitro studies demonstrated that certain derivatives not only inhibited the growth of M. tuberculosis but also displayed low hERG liability, indicating a reduced risk of cardiac side effects . These findings suggest that pyrazolo[1,5-a]pyrimidine derivatives could be developed into viable therapeutic agents against TB.
Antitumor Properties
Beyond its antimycobacterial applications, the compound's structural framework has been explored for its antitumor properties. Pyrazolo[1,5-a]pyrimidines have been recognized as effective inhibitors of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation.
Research Findings
Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly enhance antitumor activity while minimizing off-target effects. For instance, compounds designed with specific substituents at positions 1 and 6 have demonstrated improved selectivity and potency against cancer cell lines .
Pharmacokinetics and Safety Profile
The pharmacokinetic properties of pyrazolo[1,5-a]pyrimidines are essential for their development as therapeutics. Research has indicated that many derivatives have favorable absorption and distribution characteristics while exhibiting minimal toxicity in preclinical models .
Toxicity Studies
Safety assessments have shown that some derivatives possess low cytotoxicity towards normal cells while effectively targeting diseased cells. This selectivity is crucial for reducing adverse effects during treatment .
Vergleich Mit ähnlichen Verbindungen
Substituent Variations at Position 6
The allyl group at position 6 differentiates the target compound from analogs with alkyl or aryl substituents:
Key Insight : The allyl group in the target compound introduces unsaturation, which may enhance reactivity or conformational adaptability compared to saturated alkyl chains.
Pyridine Substituent Variations
The pyridin-3-ylmethyl group contrasts with pyridin-2-ylmethyl analogs in electronic and steric effects:
Modifications at Position 3 and 5
Variations in the phenyl and methyl groups at positions 3 and 5 influence electronic and steric properties:
Key Insight : Fluorine or bromine substitutions at position 3 can enhance binding through halogen bonding or lipophilicity, while biphenyl groups at position 5 may improve target engagement but reduce solubility .
Q & A
Q. Critical parameters :
- Temperature control (70–100°C) to avoid side reactions.
- Purity of intermediates (monitored via TLC/HPLC) .
How can researchers validate the structural identity of this compound using spectroscopic methods?
- 1H/13C NMR :
- Pyrazole protons : Resonances at δ 6.8–7.2 ppm (aromatic protons from phenyl and pyridinyl groups) .
- Allyl group : Doublets at δ 5.1–5.3 ppm (CH₂=CH₂) and δ 5.8–6.1 ppm (CH₂=CH₂) .
- Pyrimidine carbons : Signals at 150–160 ppm in 13C NMR .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₂₂H₂₂N₆) .
Validation tip : Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
What in vitro assays are suitable for initial screening of biological activity?
- Enzyme inhibition : Kinase assays (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ kits .
- Anti-inflammatory activity : LPS-induced TNF-α suppression in RAW264.7 macrophages .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116 or MCF-7) .
Experimental design : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC₅₀ calculation) .
Advanced Research Questions
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Core modifications :
- Replace the allyl group at position 6 with bulkier substituents (e.g., cyclopropyl) to enhance hydrophobic interactions with target proteins .
- Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring (position 3) to improve binding affinity .
- Pyridinylmethylamine substitution : Optimize logP by replacing pyridin-3-yl with pyridin-4-yl to balance solubility and membrane permeability .
Data-driven approach : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with kinases or inflammatory targets .
What strategies resolve contradictions in reported biological data for pyrazolo[1,5-a]pyrimidines?
- Case example : Discrepancies in anti-mycobacterial activity (MIC values) may arise from:
- Statistical analysis : Apply ANOVA to compare replicates and identify outliers .
How can bioavailability challenges be addressed for this compound?
- Solubility enhancement :
- Use co-solvents (PEG-400) or nanoformulations (liposomes) .
- Introduce hydrophilic groups (e.g., hydroxyl) at position 5 .
- Metabolic stability :
- Replace the allyl group with a cyclopropyl ring to reduce CYP450-mediated oxidation .
- Conduct microsomal stability assays (human liver microsomes) to identify metabolic hotspots .
What advanced computational tools predict pharmacokinetic properties?
- ADMET prediction :
- SwissADME : Estimates logP (∼3.5), GI absorption (high), and BBB permeability (low) .
- Molinspiration : Predicts drug-likeness (Lipinski’s rule compliance) .
- MD simulations : Analyze binding stability with targets (e.g., 100-ns simulations in GROMACS) .
Methodological Resources
- Synthetic protocols : Step-by-step procedures for pyrazolo[1,5-a]pyrimidine core synthesis .
- Analytical workflows : NMR and HPLC conditions for purity assessment .
- Data repositories : PubChem (CID: [to be assigned]) for spectral and bioactivity data sharing.
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